4-{[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]methyl}benzonitrile
Description
This compound features a piperazine core substituted at the 1-position with a methylene-linked benzonitrile group and at the 4-position with a 5-fluoro-2,6-dimethylpyrimidin-4-yl moiety. The pyrimidine ring, modified with fluorine and methyl groups, may improve metabolic stability and lipophilicity, critical for pharmacokinetics.
Properties
IUPAC Name |
4-[[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN5/c1-13-17(19)18(22-14(2)21-13)24-9-7-23(8-10-24)12-16-5-3-15(11-20)4-6-16/h3-6H,7-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUAYOULSWGSJES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C)N2CCN(CC2)CC3=CC=C(C=C3)C#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]methyl}benzonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2,6-dimethylpyrimidine and fluorinating agents.
Piperazine Ring Formation: The piperazine ring is introduced by reacting the pyrimidine derivative with piperazine under controlled conditions.
Benzonitrile Group Introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]methyl}benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzonitrile and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
4-{[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]methyl}benzonitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Materials Science: It is explored for its properties in the development of novel materials, including polymers and nanomaterials.
Industry: The compound is used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 4-{[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]methyl}benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Triazine-Based Derivatives ()
Two triazine-containing analogs were analyzed:
4-[4-(4-Pyrimidin-2-yl-piperazin-1-yl)-6-(quinazolin-4-yloxy)-1,3,5-triazin-2-ylamino]-2-trifluoromethyl-benzonitrile (5k) Yield: 85% Melting Point: 283–284°C Key Features: Pyrimidin-2-yl substituent on piperazine; trifluoromethyl-benzonitrile group. Spectral Data: IR and NMR spectra showed deviations from theoretical calculations, suggesting conformational flexibility or intermolecular interactions .
4-[4-(4-Benzyl-piperazin-1-yl)-6-(quinazolin-4-yloxy)-1,3,5-triazine-2-ylamino]-2-trifluoromethyl-benzonitrile (5l) Yield: 69% Melting Point: 268–269°C Key Features: Benzyl substituent on piperazine; bulkier than 5k. Spectral Data: Similar deviations in NMR/IR spectra, attributed to steric effects of the benzyl group .
| Parameter | Target Compound | 5k | 5l |
|---|---|---|---|
| Core Structure | Piperazine-linked pyrimidine | Triazine-quinazoline hybrid | Triazine-quinazoline hybrid |
| Key Substituents | Benzonitrile, fluoro-pyrimidine | Pyrimidin-2-yl, trifluoromethyl | Benzyl, trifluoromethyl |
| Yield | Not reported | 85% | 69% |
| Melting Point | Likely lower (flexible CH₂) | 283–284°C | 268–269°C |
| Electronic Effects | Strong EWG (nitrile) | Moderate EWG (trifluoromethyl) | Moderate EWG (trifluoromethyl) |
Key Insights :
Quinazoline Derivative ()
4-[4-(5-Fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinazoline (CAS 2640878-17-5)
- Molecular Formula : C₁₈H₁₉FN₆
- Molecular Weight : 338.38 g/mol
- Structure : Direct linkage of quinazoline to piperazine, lacking the benzonitrile group.
| Parameter | Target Compound | Quinazoline Derivative |
|---|---|---|
| Core Structure | Piperazine-pyrimidine | Piperazine-quinazoline |
| Functional Groups | Benzonitrile, fluoro-pyrimidine | Quinazoline, fluoro-pyrimidine |
| Molecular Weight | ~335.36 g/mol | 338.38 g/mol |
| Potential Bioactivity | Nitrile-mediated enzyme inhibition | Kinase inhibition (inferred) |
Key Insights :
- The target’s benzonitrile group may target enzymes susceptible to nitrile interactions (e.g., cysteine proteases), whereas the quinazoline derivative likely prioritizes π-stacking with kinases .
- Molecular weight differences are minimal, but structural divergence significantly alters target specificity.
Biological Activity
The compound 4-{[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]methyl}benzonitrile , a complex organic molecule, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
This compound integrates a piperazine moiety with a fluorinated pyrimidine and a benzonitrile group. The presence of fluorine enhances lipophilicity, potentially influencing its interaction with biological targets. The specific arrangement of substituents may contribute to its selectivity and potency against certain diseases.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antitumor Activity : Compounds similar to this one have shown significant antitumor properties.
- Antidepressant Effects : The piperazine ring is commonly associated with antidepressant activity.
- Antihistaminic Properties : Variants of the pyrimidine structure are known for their antihistaminic effects.
The precise mechanism of action for this compound remains to be fully elucidated. However, studies suggest that it may interact with various biological targets through:
- Receptor Binding : Similar compounds have been shown to bind effectively to neurotransmitter receptors.
- Enzyme Inhibition : The compound may inhibit specific enzymes crucial for cancer cell proliferation or other pathological processes.
Case Studies
- Antitumor Studies : A study demonstrated that derivatives of the compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating strong antitumor activity. For example, a related compound showed an IC50 value of 3.06 µM against breast cancer cells .
- Antidepressant Activity : In animal models, compounds with a similar piperazine structure were tested for antidepressant effects using the forced swim test, yielding significant reductions in immobility time compared to controls .
- Mechanistic Insights : Molecular docking studies revealed that the compound interacts with key proteins involved in cell signaling pathways associated with cancer progression .
Comparative Analysis
The following table summarizes the biological activities and structural features of related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Fluoroquinazoline | Fluorinated quinazoline core | Antitumor activity |
| 2-Methylpyrimidine derivatives | Methyl groups on pyrimidine | Antihistaminic properties |
| Piperazine-based compounds | Piperazine ring | Antidepressant effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
